REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[CH:6]([C:7](N)=[O:8])[CH2:5][C:4]([CH3:11])([CH3:10])[NH:3]1.[OH-:13].[Ba+2].[OH-]>>[CH3:1][C:2]1([CH3:12])[CH:6]([C:7]([OH:13])=[O:8])[CH2:5][C:4]([CH3:11])([CH3:10])[NH:3]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC1C(=O)N)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acid was recrystallized from water
|
Type
|
CUSTOM
|
Details
|
to provide an off-white solid
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(CC1C(=O)O)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |